Cas no 887471-39-8 (6-chloro-2-nitro-pyridin-3-ol)

6-Chloro-2-nitro-pyridin-3-ol is a heterocyclic compound featuring a pyridine core substituted with chloro, nitro, and hydroxyl functional groups. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The chloro and nitro groups enhance electrophilic properties, facilitating nucleophilic substitution reactions, while the hydroxyl group offers additional functionalization potential. Its well-defined molecular framework allows for precise modifications in complex organic transformations. The compound is typically handled under controlled conditions due to its reactivity and should be stored in a cool, dry environment to maintain stability. It is commonly utilized in research and industrial applications requiring tailored pyridine derivatives.
6-chloro-2-nitro-pyridin-3-ol structure
6-chloro-2-nitro-pyridin-3-ol structure
Product Name:6-chloro-2-nitro-pyridin-3-ol
CAS No:887471-39-8
MF:C5H3ClN2O3
MW:174.541919946671
MDL:MFCD09834122
CID:713044
PubChem ID:53427716
Update Time:2025-07-22

6-chloro-2-nitro-pyridin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-2-nitropyridin-3-ol
    • 2-Chloro-5-Hydroxy-6-Nitropyridine
    • 3-Pyridinol,6-chloro-2-nitro-
    • 6-CHLORO-3-HYDROXY-2-NITROPYRIDINE
    • 3-Pyridinol,6-chloro-2-nitro
    • 6-chloro-2-nitro-pyridin-3-ol
    • 6-Chloro-2-nitro-3-pyridinol (ACI)
    • 887471-39-8
    • AKOS006327279
    • SY035151
    • CS-0096483
    • DB-082170
    • 3-Pyridinol, 6-chloro-2-nitro-
    • GTCNAHJEWXSQIS-UHFFFAOYSA-N
    • J-518547
    • AS-18595
    • DTXSID70699622
    • SB53011
    • SCHEMBL5528011
    • MFCD09834122
    • MDL: MFCD09834122
    • Inchi: 1S/C5H3ClN2O3/c6-4-2-1-3(9)5(7-4)8(10)11/h1-2,9H
    • InChI Key: GTCNAHJEWXSQIS-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(O)=CC=C(Cl)N=1)=O

Computed Properties

  • Exact Mass: 173.98300
  • Monoisotopic Mass: 173.983
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 78.9A^2
  • XLogP3: 2.2

Experimental Properties

  • Melting Point: 218-224°C
  • PSA: 78.94000
  • LogP: 1.87200

6-chloro-2-nitro-pyridin-3-ol Security Information

6-chloro-2-nitro-pyridin-3-ol Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-chloro-2-nitro-pyridin-3-ol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  30 min, 29 °C; 29 °C → 0 °C
1.2 Reagents: Tripotassium phosphate ;  0 °C; 12 h, rt
1.3 Reagents: Water ;  cooled
Reference
Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies
Gummadi, Venkateshwar Rao; Boruah, Anima; Ainan, Bharathi Raja; Vare, Brahma Reddy; Manda, Srinivas; et al, ACS Medicinal Chemistry Letters, 2020, 11(12), 2374-2381

6-chloro-2-nitro-pyridin-3-ol Raw materials

6-chloro-2-nitro-pyridin-3-ol Preparation Products

Additional information on 6-chloro-2-nitro-pyridin-3-ol

Professional Introduction to 6-chloro-2-nitro-pyridin-3-ol (CAS No. 887471-39-8)

6-chloro-2-nitro-pyridin-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 887471-39-8, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class, characterized by a nitrogen-containing aromatic ring, which makes it a versatile scaffold for drug discovery and development. The presence of both chloro and nitro substituents on the pyridine ring enhances its reactivity, making it a valuable intermediate in synthesizing more complex molecules with potential therapeutic applications.

The nitro group at the 2-position and the chloro group at the 6-position of the pyridine ring contribute to the unique electronic and steric properties of this compound. These substituents can influence its solubility, metabolic stability, and binding affinity to biological targets. In recent years, there has been growing interest in exploring the pharmacological potential of nitro-substituted pyridines due to their ability to act as probes for enzyme mechanisms and as precursors for bioactive molecules.

One of the most compelling aspects of 6-chloro-2-nitro-pyridin-3-ol is its utility as a building block in medicinal chemistry. Researchers have leveraged its structural features to develop novel compounds with anti-inflammatory, anticancer, and antimicrobial properties. For instance, studies have demonstrated that derivatives of this compound can modulate key signaling pathways involved in disease progression. The hydroxyl group at the 3-position provides a site for further functionalization, allowing chemists to tailor the molecule's properties for specific biological targets.

Recent advancements in computational chemistry have further highlighted the importance of 6-chloro-2-nitro-pyridin-3-ol in drug design. Molecular modeling studies suggest that this compound can interact with proteins in unique ways, potentially leading to the development of highly selective inhibitors. Such insights are crucial for optimizing lead compounds during the drug discovery process. Additionally, the compound's stability under various conditions makes it a promising candidate for further investigation in industrial-scale synthesis.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of nitro-pyridine derivatives. The nitro group can be reduced to an amine, which is a common pharmacophore in many drugs. This transformation can be catalyzed under mild conditions, making it an attractive route for synthetic chemists. Furthermore, the chloro substituent can participate in nucleophilic substitution reactions, allowing for further diversification of the molecular structure.

In academic research, 6-chloro-2-nitro-pyridin-3-ol has been used as a substrate to study enzymatic reactions and metabolic pathways. For example, researchers have investigated how different enzymes interact with this compound, providing insights into its potential role as a drug or probe molecule. These studies not only enhance our understanding of biological processes but also pave the way for new therapeutic strategies.

The synthesis of 6-chloro-2-nitro-pyridin-3-ol itself is an intriguing challenge for organic chemists. Various synthetic routes have been reported, each with its own advantages and limitations. Common methods involve nitration and chlorination of pyridine precursors, followed by functional group transformations to introduce the hydroxyl group at the 3-position. These synthetic strategies highlight the compound's versatility and its potential as a starting material for more complex molecules.

As our understanding of molecular interactions continues to evolve, so does our appreciation for compounds like 6-chloro-2-nitro-pyridin-3-ol. The integration of cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug design is expected to accelerate the discovery of new derivatives with enhanced pharmacological properties. This compound remains a cornerstone in efforts to develop innovative treatments for various diseases.

In conclusion, 6-chloro-2-nitro-pyridin-3-ol (CAS No. 887471-39-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel therapeutics. As scientific exploration progresses, this compound is poised to play an even greater role in shaping the future of medicine.

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